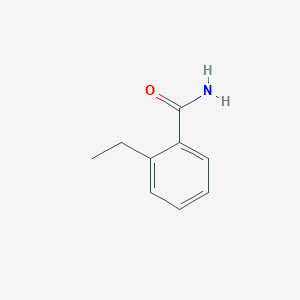

2-Ethylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTFLKJXZOYBRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570826 | |

| Record name | 2-Ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67832-97-7 | |

| Record name | 2-Ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Ethylbenzamide chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Ethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound (o-ethylbenzamide). The information is curated for professionals in research and development, offering detailed data and methodologies to support further investigation and application of this compound.

Chemical Structure and Identification

This compound is an organic compound featuring a benzene ring substituted with an ethyl group and a carboxamide group at the ortho positions.

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 67832-97-7[1] |

| Molecular Formula | C₉H₁₁NO[1] |

| SMILES String | CCC1=CC=CC=C1C(=O)N[1] |

| InChI | InChI=1S/C9H11NO/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3,(H2,10,11)[1] |

| InChIKey | GKTFLKJXZOYBRW-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Molecular Weight | 149.19 g/mol [1] | |

| Melting Point | 151-152 °C | |

| Boiling Point | 272.6 ± 19.0 °C | Predicted |

| Density | 1.058 ± 0.06 g/cm³ | Predicted |

| LogP (Octanol-Water Partition Coefficient) | 1.2 | Computed by XLogP3 3.0 |

| pKa | Not experimentally determined in available literature. | The pKa of the parent compound, benzamide, is approximately 13 in water. |

| Solubility | No quantitative data is readily available. | Qualitatively, as a benzamide derivative, it is expected to have limited solubility in water but be soluble in polar organic solvents such as ethanol, methanol, and acetone.[2][3][4][5] |

Experimental Protocols

This section details the common experimental methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

This compound is most commonly synthesized from 2-ethylbenzoic acid. The following protocol describes the conversion via an acyl chloride intermediate, which is a widely used and efficient method.

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

-

Acid Chloride Formation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-ethylbenzoic acid (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Add thionyl chloride (SOCl₂) (1.5 equivalents) dropwise to the suspension at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for DCM, 110°C for toluene) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction can be monitored by the dissolution of the starting material.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to yield crude 2-ethylbenzoyl chloride. This intermediate is highly reactive and is typically used immediately without further purification.

-

-

Amidation:

-

Dissolve the crude 2-ethylbenzoyl chloride in a dry, aprotic solvent like dichloromethane in a flask cooled in an ice bath (0°C).

-

Slowly add a concentrated aqueous solution of ammonia (NH₄OH) (2.5 equivalents) or bubble anhydrous ammonia gas through the solution while stirring vigorously.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction for the disappearance of the acyl chloride, for example by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess ammonia, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound as a solid.

-

Characterization Methods

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Table 3: Analytical Characterization Protocols

| Technique | Protocol | Expected Results |

| ¹H NMR Spectroscopy | Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire the spectrum on a 300 MHz or higher spectrometer. | Aromatic protons (multiplet), methylene protons of the ethyl group (quartet), methyl protons of the ethyl group (triplet), and amide protons (broad singlet). |

| ¹³C NMR Spectroscopy | Use the same sample as for ¹H NMR. | Characteristic signals for the carbonyl carbon, aromatic carbons, and the carbons of the ethyl group. |

| Infrared (IR) Spectroscopy | Prepare a KBr pellet or a Nujol mull of the solid sample. | Strong absorption bands for the amide C=O stretch (around 1640–1675 cm⁻¹) and the N-H stretch (a broad band in the 3300–3450 cm⁻¹ region). |

| Mass Spectrometry (MS) | Analyze the sample using an electron ionization (EI) source. | The mass spectrum will show the molecular ion peak (M⁺) confirming the molecular weight. Common fragmentation patterns include the loss of the amide group (•NH₂) to form a stable benzoyl cation, which can further fragment to a phenyl cation. |

Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for this compound.

Biological Activity

While the benzamide functional group is a common scaffold in many biologically active compounds, including antiemetics and antipsychotics, there is currently a lack of specific studies in the public domain detailing the biological activity, mechanism of action, or signaling pathways associated with this compound. Further research is required to elucidate any potential pharmacological effects of this specific compound. Therefore, no signaling pathway diagrams can be provided at this time.

References

An In-depth Technical Guide to the Synthesis of 2-Ethylbenzamide from 2-Ethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for converting 2-ethylbenzoic acid to 2-ethylbenzamide, a valuable intermediate in pharmaceutical and chemical synthesis. This document details two principal methodologies: the direct amidation of the carboxylic acid and a two-step process via an acyl chloride intermediate. Each section includes detailed experimental protocols, comparative quantitative data, and a discussion of the advantages and limitations of the approach, intended to aid researchers in selecting and implementing the optimal synthetic strategy.

Introduction

The synthesis of amides from carboxylic acids is a cornerstone of organic chemistry, critical in the development of pharmaceuticals, agrochemicals, and advanced materials. This compound serves as a key building block in various synthetic applications. The selection of a synthetic route from 2-ethylbenzoic acid depends on factors such as required purity, scalability, reaction conditions, and atom economy. This guide explores the two most prevalent and practical methods for this transformation.

Method 1: Direct Catalytic Amidation

Direct amidation involves the one-pot reaction of a carboxylic acid with an amine or ammonia source, eliminating a molecule of water. While conceptually simple, this method often requires catalysts and elevated temperatures to drive the reaction to completion.[1] The primary challenge is the removal of water, which can be achieved through azeotropic distillation or the use of dehydrating agents.[2]

Logical Workflow for Direct Amidation

Caption: Workflow for Direct Catalytic Amidation.

Experimental Protocol: Direct Amidation using Urea and Boric Acid Catalyst

This protocol is adapted from a procedure for the synthesis of benzamide from benzoic acid.[3]

-

Reaction Setup: In a round-bottom flask equipped with a thermometer and a reflux condenser, combine 2-ethylbenzoic acid (1.0 eq.), urea (1.5-2.0 eq.), and boric acid (0.05-0.1 eq. catalyst).

-

Heating: Place the flask in a heating mantle or an oil bath. Heat the mixture until it melts (typically around 130°C) and then increase the temperature to approximately 180°C.[3]

-

Reaction: Maintain the reaction at this temperature for 2.5 to 3 hours. The evolution of gas (ammonia and carbon dioxide) will be observed. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool and solidify.[3]

-

Purification:

-

To the solid crude product, add a dilute aqueous ammonia solution (e.g., 5%) and heat with stirring to dissolve unreacted starting materials and the boric acid catalyst.[3]

-

Allow the solution to cool, which will cause the this compound to precipitate.

-

Collect the crystals by vacuum filtration.

-

Wash the collected solid with cold distilled water to remove any remaining impurities.[3]

-

Dry the purified this compound, for instance, by heating gently under vacuum to remove residual water.

-

Quantitative Data for Direct Amidation Methods

The following table summarizes various conditions and reported yields for the direct amidation of benzoic acid, which serves as a model for 2-ethylbenzoic acid.

| Catalyst/Reagent | Amine/Ammonia Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Boric Acid (cat.) | Urea | Neat | 180 | 2.5 | 66 | [3] |

| Boric Acid (1 mol%) | Benzylamine | Toluene | Reflux (~111) | 20 | 89 | [4][5] |

| Boric Acid (25 mol%) | Benzylamine | Toluene | Reflux (~111) | 8 | ~85 | [4][5] |

| TiF₄ (10 mol%) | Benzylamine | Toluene | Reflux (~111) | 24 | 89 | [6] |

| ZrCl₄ (10 mol%) | Benzylamine | p-Xylene | Reflux (~138) | 22 | 55 (conversion) | [7] |

| None | Benzylamine | p-Xylene | Reflux (~138) | 22 | 44 (conversion) | [7] |

Method 2: Two-Step Synthesis via Acyl Chloride Intermediate

A widely utilized and highly reliable method for preparing amides involves a two-step process. First, the carboxylic acid is converted into a more reactive acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[8] The resulting 2-ethylbenzoyl chloride is then reacted with ammonia to yield this compound.[1] This method often results in higher purity and can be performed under milder conditions than direct amidation.[1]

Reaction Pathway for Acyl Chloride Route

Caption: Two-step synthesis of this compound via an acyl chloride intermediate.

Experimental Protocol: Acyl Chloride Route

Step 1: Synthesis of 2-Ethylbenzoyl Chloride

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), place 2-ethylbenzoic acid (1.0 eq.). The reaction should be conducted in a fume hood.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.5-2.0 eq.) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heating: Heat the mixture under gentle reflux for 1-2 hours. The reaction is complete when the evolution of gas (HCl and SO₂) ceases.

-

Isolation of Acyl Chloride: Remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-ethylbenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: In a separate flask, place a cold (0-5°C), concentrated aqueous solution of ammonia (at least 2.0 eq.). The reaction is exothermic and requires cooling in an ice bath.

-

Acyl Chloride Addition: Add the crude 2-ethylbenzoyl chloride dropwise to the stirred ammonia solution while maintaining the low temperature. The reaction is often vigorous. Two equivalents of ammonia are necessary: one acts as the nucleophile, and the second neutralizes the HCl byproduct to form ammonium chloride.[9]

-

Product Formation: A white precipitate of this compound will form immediately.

-

Isolation and Purification:

-

Continue stirring the mixture for 15-30 minutes after the addition is complete.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove the ammonium chloride byproduct.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) to yield pure this compound.

-

Quantitative Data for the Acyl Chloride Route

This method is generally high-yielding, often providing amide products in yields greater than 90%. The two-step nature allows for the isolation of a clean product, as the main byproduct, ammonium chloride, is water-soluble and easily removed during work-up.

| Step | Reactants | Key Reagents | Typical Conditions | Typical Yield |

| 1 | 2-Ethylbenzoic Acid | Thionyl Chloride (SOCl₂) | Reflux, 1-2 h | >95% (crude) |

| 2 | 2-Ethylbenzoyl Chloride | Aqueous Ammonia (excess) | 0-10°C, 30 min | >90% (after work-up) |

Conclusion

Both direct amidation and the two-step acyl chloride route are effective methods for the synthesis of this compound from 2-ethylbenzoic acid.

-

Direct Catalytic Amidation offers the advantage of being a one-pot reaction, which aligns with the principles of green chemistry by improving atom economy. However, it often requires harsh conditions (high temperatures) and catalytic systems that may need to be optimized. Yields can be variable depending on the specific catalyst and conditions employed.

-

The Two-Step Acyl Chloride Route is a classic, robust, and highly reliable method. It proceeds under milder conditions (for the amidation step) and consistently provides high yields of a pure product. While it involves an additional step and the use of corrosive reagents like thionyl chloride, its predictability and effectiveness make it a preferred method in many research and development settings.

The choice between these methods will depend on the specific requirements of the synthesis, including scale, available equipment, desired purity, and environmental considerations. For high-purity applications, such as in drug development, the acyl chloride route is often favored for its reliability and the ease of product purification.

References

- 1. pharmacyinfoline.com [pharmacyinfoline.com]

- 2. scribd.com [scribd.com]

- 3. youtube.com [youtube.com]

- 4. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]

- 5. sciepub.com [sciepub.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Solved When benzoyl chloride is reacted with ammonia to | Chegg.com [chegg.com]

Unraveling the Benzamide Scaffold: A Technical Guide to its Biological Mechanisms of Action

For Immediate Release

[City, State] – October 30, 2025 – While the specific biological mechanism of action for 2-Ethylbenzamide remains largely uncharacterized in publicly available scientific literature, the broader benzamide class of compounds represents a rich and diverse area of pharmacology. This technical guide provides an in-depth overview of the known mechanisms of action, structure-activity relationships, and experimental methodologies associated with the benzamide scaffold, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction to the Benzamide Pharmacophore

The benzamide moiety, consisting of a benzene ring attached to an amide group, is a key pharmacophore in a multitude of biologically active compounds. Its structural simplicity allows for diverse chemical modifications, leading to a wide array of pharmacological activities. The core structure of a benzamide features a phenyl ring and an amide group (-CONH2). The specific compound of interest, this compound, is characterized by an ethyl group at the ortho-position of the phenyl ring.

Chemical Structure of this compound:

The versatility of the benzamide scaffold allows it to interact with a variety of biological targets through hydrogen bonding, hydrophobic interactions, and pi-stacking. The nature and position of substituents on the phenyl ring and the amide nitrogen significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties.

A general pharmacophore model for a class of benzamide analogs identified as negative allosteric modulators of nicotinic acetylcholine receptors highlights the importance of hydrophobic regions and a hydrogen bond acceptor.[4]

Known Biological Targets and Mechanisms of Action of Benzamide Derivatives

While specific data for this compound is unavailable, numerous benzamide derivatives have been extensively studied and are known to target a range of proteins, leading to diverse physiological effects.

Dopamine D2 Receptor Antagonism

A prominent and well-established mechanism of action for many clinically used benzamides is the antagonism of dopamine D2 receptors. This activity is central to their use as antipsychotic and antiemetic agents. Substituted benzamides like sulpiride and amisulpride are selective D2/D3 receptor antagonists.

Signaling Pathway of Dopamine D2 Receptor Antagonism by Benzamides:

Histone Deacetylase (HDAC) Inhibition

A growing area of research is the development of benzamide-based histone deacetylase (HDAC) inhibitors for cancer therapy. These compounds typically feature a zinc-binding group, a linker, and a cap group, with the benzamide moiety often incorporated into the linker or cap region. They function by blocking the deacetylation of histones, leading to a more open chromatin structure and altered gene expression, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Workflow for Identifying Benzamide-based HDAC Inhibitors:

Other Reported Activities

Benzamide derivatives have also been investigated for a range of other biological activities, including:

-

Anticonvulsant activity

-

Analgesic and anti-inflammatory effects

-

Antimicrobial activity

-

Inhibition of the androgen receptor-coactivator interaction in prostate cancer.

Quantitative Data on Benzamide Derivatives

The biological activity of benzamide derivatives is highly dependent on their substitution patterns. The following table summarizes representative quantitative data for various benzamide analogs against different targets. It is crucial to note that these data are for specific derivatives and cannot be directly extrapolated to this compound.

| Compound Class | Target | Representative Compound | IC50 / Activity | Reference |

| Antipsychotics | Dopamine D2 Receptor | Amisulpride | Ki = 2.8 nM | Not directly in search results |

| HDAC Inhibitors | HDAC1 | MS-275 (Entinostat) | IC50 = 0.51 µM | Not directly in search results |

| Androgen Receptor Inhibitors | AR-Coactivator Interaction | Compound 14d (bis-benzamide) | IC50 = 16 nM (PCa cell proliferation) | [2] |

| nAChR Modulators | α4β2 nAChR | Compound 1 | IC50 = 6.0 µM | [4] |

Experimental Protocols

This section provides an overview of common experimental methodologies used to characterize the biological activity of benzamide derivatives.

Receptor Binding Assay (for Dopamine D2 Receptors)

Objective: To determine the affinity of a benzamide compound for the dopamine D2 receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human dopamine D2 receptor are prepared from a stable cell line (e.g., HEK293).

-

Radioligand: A radiolabeled D2 receptor antagonist, such as [3H]spiperone, is used.

-

Assay:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test benzamide compound in a suitable buffer.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled D2 antagonist (e.g., haloperidol).

-

After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

-

Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated using non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro HDAC Enzyme Inhibition Assay

Objective: To measure the ability of a benzamide compound to inhibit the activity of a specific HDAC enzyme.

Methodology:

-

Enzyme and Substrate: Recombinant human HDAC1 enzyme and a fluorogenic substrate (e.g., Fluor-de-Lys®) are used.

-

Assay:

-

The HDAC1 enzyme is incubated with varying concentrations of the test benzamide compound.

-

The fluorogenic substrate is added, and the reaction is allowed to proceed.

-

A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.

-

-

Data Analysis: The fluorescence is measured using a microplate reader. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Cell Proliferation Assay (e.g., MTT Assay)

Objective: To assess the cytotoxic or anti-proliferative effects of a benzamide compound on cancer cell lines.

Methodology:

-

Cell Culture: Cancer cells (e.g., prostate cancer cell line LNCaP) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the test benzamide compound for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, representing the concentration that causes 50% inhibition of cell growth, is calculated.

Conclusion and Future Directions

The benzamide scaffold is a cornerstone in medicinal chemistry, giving rise to a wide range of therapeutic agents with diverse mechanisms of action. While the specific biological profile of this compound remains to be elucidated, the extensive research on other benzamide derivatives provides a strong foundation for future investigations. Structure-activity relationship studies on related compounds suggest that the nature and position of substituents on the benzamide core are critical determinants of biological activity. Future research into this compound could explore its potential activity at dopamine receptors, HDACs, or other targets known to be modulated by the benzamide class. The experimental protocols outlined in this guide provide a starting point for such investigations. A systematic screening of this compound against a panel of common biological targets would be a logical first step in uncovering its potential therapeutic value.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C9H11NO | CID 15272570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 67832-97-7 | SCA83297 | Biosynth [biosynth.com]

- 4. Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

Potential Anticonvulsant Properties of 2-Ethylbenzamide: A Technical Guide

Disclaimer: Publicly available research specifically detailing the anticonvulsant properties of 2-Ethylbenzamide is limited. This guide synthesizes information on the broader class of benzamide anticonvulsants and focuses on the well-documented properties of a close structural analog, 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB), to infer the potential and guide future research for this compound.

Introduction: The Benzamide Pharmacophore in Anticonvulsant Drug Discovery

Benzamide and its derivatives represent a significant class of compounds investigated for their therapeutic potential across various central nervous system (CNS) disorders.[1] Within this class, several molecules have emerged as potent anticonvulsant agents.[2][3][4] These compounds typically feature a core benzamide structure, which can be substituted at various positions to modulate potency, selectivity, and pharmacokinetic profiles. The N-phenylbenzamide scaffold, in particular, has been a fruitful area of research, leading to the development of potent drug candidates. This document explores the potential anticonvulsant profile of this compound by examining the established data of its analogs and the general mechanisms attributed to this chemical class.

A Case Study: 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB)

4-AEPB is a potent analog of the prototypical benzamide anticonvulsant, ameltolide. Its structure is closely related to this compound, providing the most relevant available data for inferring potential activity.

Preclinical Anticonvulsant Activity

Initial screening of 4-AEPB in rodent models demonstrated significant activity against maximal electroshock-induced seizures (MES), a model that predicts efficacy against generalized tonic-clonic seizures. However, the compound was found to be inactive against subcutaneous pentylenetetrazole (scPTZ)-induced seizures, suggesting a more targeted, rather than broad-spectrum, anticonvulsant profile.

Quantitative Efficacy and Neurotoxicity

Quantitative studies were performed to determine the median effective dose (ED50) for anti-MES activity and the median toxic dose (TD50) for neurotoxicity, typically assessed by the rotarod test. The ratio of these values provides the Protective Index (PI = TD50/ED50), a critical measure of a drug's therapeutic window.

Table 1: Anticonvulsant Activity and Neurotoxicity of 4-AEPB in Mice (Intraperitoneal Administration)

| Compound | Test | ED50 (μmol/kg) | TD50 (μmol/kg) | Protective Index (PI) |

| 4-AEPB | MES | 28.6 | 96.3 | 3.36 |

Data sourced from Diouf et al., 1997.

Table 2: Anticonvulsant Activity and Neurotoxicity of 4-AEPB in Rats (Oral Administration)

| Compound | Test | ED50 (μmol/kg) | TD50 (μmol/kg) | Protective Index (PI) |

| 4-AEPB | MES | 29.8 | >1,530 | >51 |

Data sourced from Diouf et al., 1997.

The high Protective Index observed in rats following oral administration highlights the potential of this structural class for a favorable safety profile.

Proposed Mechanism of Action

While the precise mechanism for many benzamides is not fully elucidated, a primary target for this class of anticonvulsants is the voltage-gated sodium channel.[4][5][6] By binding to these channels, the drugs stabilize them in an inactivated state.[3] This action selectively dampens the sustained, high-frequency neuronal firing characteristic of seizure activity, with minimal effect on normal, low-frequency neuronal transmission.[3] This use-dependent blockade is a hallmark of many successful antiepileptic drugs, including carbamazepine and phenytoin.[4][6]

Caption: Proposed mechanism: stabilization of inactive voltage-gated sodium channels.

Experimental Protocols

The following are detailed methodologies for the key preclinical assays used to evaluate anticonvulsant potential.

Maximal Electroshock (MES) Seizure Test

This test is a primary screening tool for identifying compounds effective against generalized tonic-clonic seizures.

-

Apparatus: An electroconvulsiometer with corneal or ear-clip electrodes.

-

Animals: Typically male albino mice (e.g., Swiss strain) weighing 18-25g.

-

Procedure:

-

The test compound (e.g., this compound) or vehicle is administered to groups of mice, usually intraperitoneally (i.p.) or orally (p.o.).

-

After a predetermined time for drug absorption (e.g., 30-60 minutes), a supramaximal electrical stimulus is delivered (e.g., 50 mA, 60 Hz for 0.2 seconds) via the electrodes.[7]

-

The mice are observed for the presence or absence of a tonic hind limb extension seizure.

-

The abolition of the tonic hind limb extension phase is considered the endpoint for protection.[7]

-

The ED50, the dose that protects 50% of the animals, is calculated using probit analysis.

-

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to identify compounds that may be effective against absence seizures by lowering the seizure threshold.

-

Convulsant Agent: Pentylenetetrazole (PTZ), a GABA-A receptor antagonist.

-

Animals: Male albino mice.

-

Procedure:

-

The test compound or vehicle is administered to groups of mice.

-

Following the drug absorption period, a dose of PTZ sufficient to induce clonic seizures in >95% of control animals (e.g., 85 mg/kg) is injected subcutaneously.

-

Animals are observed for a period of 30 minutes.

-

The absence of a clonic seizure lasting for at least 5 seconds is considered the endpoint for protection.

-

The ED50 is calculated.

-

Rotarod Neurotoxicity Assay

This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit (TD50).[8][9]

-

Apparatus: A rotating rod (rotarod), typically 3 cm in diameter, with an adjustable speed.[10]

-

Animals: Male albino mice.

-

Procedure:

-

Mice are pre-trained to remain on the rotating rod (e.g., at 10 rpm) for a set duration (e.g., 1-2 minutes).

-

On the test day, the compound or vehicle is administered.

-

At the time of peak drug effect, mice are placed back on the rotating rod.

-

An animal is considered to have failed the test if it falls off the rod within the observation period.[8]

-

The TD50, the dose causing neurological deficit in 50% of the animals, is calculated.

-

Caption: Standard preclinical workflow for evaluating anticonvulsant candidates.

Structure-Activity Relationships and Future Directions

The data on 4-AEPB suggests that the N-(2-ethylphenyl)benzamide core is a viable pharmacophore for anticonvulsant activity. Molecular modeling studies indicate that this substitution allows the molecule to adopt a low-energy conformation similar to other active benzamides.

Caption: Relationship between the benzamide core, this compound, and 4-AEPB.

Future research on this compound should follow the experimental workflow outlined above. The initial focus should be on the MES and rotarod screens to establish efficacy and a preliminary therapeutic window. Should promising activity be observed, further studies could explore its efficacy in other seizure models, elucidate its precise molecular mechanism, and determine its pharmacokinetic and metabolic profile. The strong preclinical data for the closely related 4-AEPB provides a solid rationale for investigating this compound as a potential anticonvulsant agent.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 5. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 6. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]

- 7. m.youtube.com [m.youtube.com]

- 8. google.com [google.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

The Biological Activity of 2-Ethylbenzamide and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2-Ethylbenzamide and its derivatives, with a focus on their anti-inflammatory, analgesic, and anticonvulsant properties. This document details the experimental methodologies used to evaluate these activities, summarizes key quantitative data, and visualizes the underlying signaling pathways and experimental workflows.

Anti-inflammatory Activity

Derivatives of this compound have shown promising anti-inflammatory effects. The primary mechanism of action is believed to be through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in regulating the inflammatory response.

Quantitative Data for Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of selected benzamide derivatives. The data is presented as the percentage of edema inhibition in the carrageenan-induced paw edema assay.

| Compound | Dose (mg/kg) | Edema Inhibition (%) | Reference |

| 2-hydroxymethyl-N-[4-(2-methoxyphenyl)-piperazin-1-yl]-ethylbenzamide | 50 | 45.3 | [1] |

| 2-hydroxymethyl-N-[4-(2-methoxyphenyl)-piperazin-1-yl]-propylbenzamide | 50 | 42.1 | [1] |

| Indomethacin (Standard) | 10 | 55.6 | [1] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This widely used animal model assesses the in vivo anti-inflammatory activity of compounds.

Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

-

Animal Preparation: Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week. Animals are fasted overnight before the experiment with free access to water.

-

Compound Administration: The test compound or vehicle (control) is administered orally (p.o.) or intraperitoneally (i.p.). A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin is used as a positive control.

-

Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway: NF-κB Inhibition

Benzamide derivatives may exert their anti-inflammatory effects by inhibiting the activation of NF-κB. This transcription factor is a key regulator of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).

Caption: Inhibition of the NF-κB signaling pathway by benzamide derivatives.

Analgesic Activity

Certain derivatives of this compound have demonstrated notable analgesic properties, suggesting their potential as pain-relieving agents.

Quantitative Data for Analgesic Activity

The analgesic efficacy of selected benzamide derivatives was evaluated using the acetic acid-induced writhing test.

| Compound | Dose (mg/kg) | Writhing Inhibition (%) | Reference |

| 2-hydroxymethyl-N-[4-(2-methoxyphenyl)-piperazin-1-yl]-ethylbenzamide | 50 | 58.2 | [1] |

| 2-hydroxymethyl-N-[4-(2-methoxyphenyl)-piperazin-1-yl]-propylbenzamide | 50 | 65.4 | [1] |

| Acetylsalicylic Acid (Standard) | 100 | 72.5 | [1] |

Experimental Protocol: Acetic Acid-Induced Writhing Test

This is a common screening method for assessing peripherally acting analgesics.

Principle: Intraperitoneal injection of acetic acid causes irritation of the peritoneal lining, leading to characteristic abdominal constrictions and stretching behaviors known as "writhing." A reduction in the number of writhes indicates an analgesic effect.

Procedure:

-

Animal Preparation: Swiss albino mice are used and acclimatized for a week. They are fasted for 12 hours before the experiment.

-

Compound Administration: Test compounds, vehicle, or a standard analgesic (e.g., acetylsalicylic acid) are administered orally or intraperitoneally.

-

Induction of Writhing: Thirty minutes after treatment, 0.1 mL of a 0.6% (v/v) acetic acid solution is injected intraperitoneally into each mouse.

-

Observation: Immediately after the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes is counted for a period of 20 minutes.

-

Data Analysis: The percentage of analgesic activity is calculated as: % Analgesic Activity = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Anticonvulsant Activity

A significant area of investigation for benzamide derivatives is their potential as anticonvulsant agents for the treatment of epilepsy.

Quantitative Data for Anticonvulsant Activity

The anticonvulsant activity of N-(2-hydroxyethyl)amide derivatives was determined using the maximal electroshock (MES) test.

| Compound | MES ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |

| N-(2-hydroxyethyl)decanamide | 22.0 | 599.8 | 27.3 |

| N-(2-hydroxyethyl)palmitamide | 23.3 | >1000 | >42.9 |

| N-(2-hydroxyethyl)stearamide | 20.5 | >1000 | >48.8 |

| Valproate (Standard) | 272.5 | 446.5 | 1.6 |

Experimental Protocols

This is a primary screening test for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Principle: A supramaximal electrical stimulus is applied to the brain of the animal, inducing a characteristic tonic-clonic seizure. The ability of a drug to prevent the tonic hind limb extension phase of the seizure is indicative of its anticonvulsant activity.

Procedure:

-

Animal Preparation: Male Swiss albino mice are used.

-

Compound Administration: The test compound or vehicle is administered i.p. or p.o.

-

Induction of Seizure: At the time of peak effect of the drug, a 60 Hz alternating current of 50 mA is delivered for 0.2 seconds through corneal electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hind limb extension. Abolition of this phase is considered a positive result.

-

Data Analysis: The median effective dose (ED₅₀) is calculated based on the dose-response data.

This test is used to assess motor coordination and identify potential neurological deficits caused by the test compounds.

Principle: Animals are placed on a rotating rod. The time for which an animal can maintain its balance on the rod is measured. A decrease in this time indicates motor impairment.

Procedure:

-

Animal Training: Mice are trained to walk on the rotarod at a constant speed (e.g., 10 rpm) for a set period.

-

Compound Administration: The test compound is administered.

-

Testing: At various time points after administration, the mice are placed on the rotarod, and the latency to fall is recorded.

-

Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment, is determined.

Mechanism of Action: Anticonvulsant Effects

The anticonvulsant action of many benzamide derivatives is attributed to their ability to modulate neuronal excitability through two primary mechanisms: blockage of voltage-gated sodium channels and enhancement of GABAergic neurotransmission.

Caption: Dual mechanism of anticonvulsant action of benzamide derivatives.

Experimental Workflow

The following diagram illustrates a general workflow for the screening and evaluation of this compound derivatives for their biological activities.

References

Spectroscopic and Structural Elucidation of 2-Ethylbenzamide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethylbenzamide (C₉H₁₁NO), a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol .[1][2][3] Its structure consists of a benzene ring substituted with an ethyl group and a carboxamide group at positions 1 and 2, respectively.

Spectroscopic Data

The structural confirmation and purity of this compound are typically determined using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.[4]

-

Aromatic Protons: A multiplet in the aromatic region of the spectrum is anticipated for the four protons on the benzene ring.

-

Ethyl Group Protons: The ethyl group should present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons.[4]

-

Amide Protons: The two protons of the primary amide group typically appear as a broad singlet.[4]

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. Key signals are expected for:[4]

-

Carbonyl Carbon: A signal for the amide carbonyl carbon.

-

Aromatic Carbons: Signals corresponding to the carbons of the benzene ring.

-

Ethyl Group Carbons: Distinct signals for the methylene and methyl carbons of the ethyl group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| -CH₃ | Triplet | ~15 ppm |

| -CH₂- | Quartet | ~25 ppm |

| Aromatic C-H | Multiplet | ~125-130 ppm |

| Aromatic C | - | ~135-140 ppm |

| C=O | - | ~170 ppm |

| -NH₂ | Broad Singlet | - |

Note: The exact chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) can vary depending on the solvent and the spectrometer frequency.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following absorption bands:[4]

-

N-H Stretching: A broad band in the region of 3300–3450 cm⁻¹ corresponding to the stretching vibrations of the primary amide N-H bonds.[4]

-

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also observed.

-

C=O Stretching: A strong absorption band for the amide carbonyl (C=O) stretch, typically found around 1640–1675 cm⁻¹.[4]

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Amide (-NH₂) | N-H Stretch | 3300–3450 (broad) |

| Aromatic C-H | C-H Stretch | ~3000-3100 |

| Aliphatic C-H | C-H Stretch | ~2850-2960 |

| Amide (C=O) | C=O Stretch | 1640–1675 (strong) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would confirm its molecular weight with the detection of the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of approximately 149.[4] Common fragmentation patterns may include the loss of the amide group.[4]

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

| [M]⁺ | 149 | Molecular Ion |

| [M-NH₂]⁺ | 133 | Loss of the amide group |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids), or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound can be visualized as follows:

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

The spectroscopic data presented in this guide provide a detailed structural profile of this compound. The combination of NMR, IR, and Mass Spectrometry offers a robust methodology for the unambiguous identification and characterization of this compound, which is crucial for its application in research and drug development.

References

2-Ethylbenzamide: A Versatile Precursor in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

2-Ethylbenzamide, a substituted aromatic amide, has emerged as a valuable and versatile precursor in the field of organic synthesis. Its strategic substitution pattern and reactive amide functionality make it an ideal starting point for the construction of a diverse array of more complex molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and key applications of this compound as a precursor, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and a key transformation, the Hofmann rearrangement, are provided, alongside a discussion of its utility in the synthesis of bioactive molecules, including kinase inhibitors.

Introduction

Substituted benzamides are a cornerstone of modern medicinal chemistry, appearing in the structures of numerous approved drugs and clinical candidates.[1] The strategic placement of functional groups on the aromatic ring and the amide nitrogen allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound, with its ortho-ethyl group, offers a unique steric and electronic profile that can be exploited in the design of novel compounds. This guide will delve into the synthetic routes to this compound and explore its transformation into valuable intermediates and final products.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| CAS Number | 67832-97-7 |

| Appearance | White to off-white solid |

| Melting Point | 151-152 °C |

| Boiling Point | 272.6 °C (Predicted) |

| Density | 1.058 g/cm³ (Predicted) |

| Solubility | Soluble in many organic solvents. |

Synthesis of this compound

This compound can be synthesized through several established methods. The most common and reliable laboratory-scale synthesis involves a two-step process starting from 2-ethylbenzoic acid. This method, known as the acyl chloride route, generally provides high yields and purity.

Synthesis via the Acyl Chloride Route

This method proceeds in two sequential steps: the conversion of 2-ethylbenzoic acid to its corresponding acyl chloride, followed by amination with ammonia.

Caption: Synthetic pathway for this compound via the acyl chloride route.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

2-Ethylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Concentrated aqueous ammonia (NH₄OH)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

Step 1: Formation of 2-Ethylbenzoyl Chloride

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 2-ethylbenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM).

-

Slowly add thionyl chloride (1.2 equivalents) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 2-ethylbenzoyl chloride is used in the next step without further purification.

Step 2: Formation of this compound

-

Cool a flask containing concentrated aqueous ammonia (excess) in an ice bath.

-

Dissolve the crude 2-ethylbenzoyl chloride from the previous step in a minimal amount of an inert solvent like DCM or THF.

-

Slowly add the solution of 2-ethylbenzoyl chloride to the cold aqueous ammonia with vigorous stirring. A white precipitate of this compound will form.

-

Continue stirring the mixture for 30-60 minutes in the ice bath.

-

Collect the white precipitate by vacuum filtration and wash it with cold water.

-

To neutralize any remaining acid, wash the solid with a saturated sodium bicarbonate solution, followed by water and then brine.

-

Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system such as ethanol/water.

-

Dry the purified crystals in a vacuum oven to obtain pure this compound.

Expected Yield: 85-95%

This compound as a Precursor in Organic Synthesis

The amide functionality of this compound is a versatile handle for a variety of chemical transformations. One of the most significant reactions is the Hofmann rearrangement, which converts the primary amide into a primary amine with one less carbon atom.

Hofmann Rearrangement: Synthesis of 2-Ethylaniline

The Hofmann rearrangement of this compound provides a direct route to 2-ethylaniline, a valuable intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals. The reaction proceeds via an isocyanate intermediate.[2]

Caption: Reaction mechanism of the Hofmann rearrangement of this compound.

Detailed Experimental Protocol: Hofmann Rearrangement of this compound

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Prepare a solution of sodium hypobromite in situ by slowly adding bromine (1.1 equivalents) to a cold (0-5 °C) solution of sodium hydroxide (4-5 equivalents) in water.

-

To this cold solution, add this compound (1 equivalent) portion-wise with continuous stirring, ensuring the temperature remains below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat it to 50-70 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash them with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-ethylaniline.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: 70-85%

Application of this compound in Drug Discovery

The this compound scaffold and its derivatives are of significant interest to medicinal chemists. The ortho-ethyl group can provide favorable steric interactions within a protein's binding pocket and influence the molecule's overall conformation. Benzamide derivatives have been explored as inhibitors of various enzymes, including kinases, which are critical targets in cancer therapy.[1]

This compound Derivatives as Kinase Inhibitors

Recent research has focused on the design and synthesis of benzamide derivatives as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Overactivation of the VEGFR-2 signaling pathway is a key driver of tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2] Inhibiting this pathway is a validated strategy in cancer treatment.

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of a this compound derivative.

Experimental Workflow for Synthesis and Screening of a this compound-Based Kinase Inhibitor Library

The discovery of novel kinase inhibitors often involves the synthesis and screening of a library of related compounds. The following workflow illustrates this process.

Caption: A typical workflow for the synthesis and screening of a this compound-based compound library for drug discovery.

Conclusion

This compound is a readily accessible and highly useful precursor in organic synthesis. Its straightforward preparation and the reactivity of its amide group, particularly in the Hofmann rearrangement to form 2-ethylaniline, make it a valuable building block. Furthermore, the this compound scaffold serves as a promising starting point for the development of novel bioactive molecules, including potent kinase inhibitors for cancer therapy. The detailed protocols and workflows provided in this guide are intended to facilitate the use of this compound in both academic research and industrial drug discovery programs, ultimately contributing to the advancement of organic synthesis and medicinal chemistry.

References

A Technical Guide to the Solubility of 2-Ethylbenzamide in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 2-ethylbenzamide in various organic solvents. The document is intended for researchers, scientists, and professionals in drug development who require an understanding of the physicochemical properties of this compound. While specific quantitative solubility data for this compound is not widely available in published literature, this guide synthesizes known physical properties, outlines expected solubility based on chemical principles, and provides a detailed experimental protocol for determining solubility.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in different solvent systems.

| Property | Value | Reference |

| Molecular Formula | C9H11NO | [1][2][3] |

| Molar Mass | 149.19 g/mol | [1][2] |

| Melting Point | 151-152 °C | [1] |

| Boiling Point (Predicted) | 272.6 ± 19.0 °C | [1] |

| Density (Predicted) | 1.058 ± 0.06 g/cm³ | [1] |

| CAS Number | 67832-97-7 | [2] |

Expected Solubility Profile

The solubility of a compound is influenced by its molecular structure, including polarity, hydrogen bonding capability, and molecular size. This compound possesses both a polar amide group (-CONH2) capable of hydrogen bonding and a non-polar ethylbenzene group. This dual character suggests that its solubility will vary across different types of organic solvents. Table 2 provides an expected qualitative solubility profile of this compound in a range of common organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | Moderate to High | The amide group can form strong hydrogen bonds with protic solvents. Solubility in water is expected to be limited due to the non-polar ethylbenzene moiety. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can act as hydrogen bond acceptors for the N-H protons of the amide and can solvate the polar amide group effectively. The non-polar part of the molecule is also well-solvated. |

| Non-Polar | Hexane, Toluene | Low | The high polarity and hydrogen bonding capability of the amide group are not well-matched with the non-polar nature of these solvents, leading to poor solvation. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can interact with the polar amide group to some extent, while also solvating the non-polar part of the molecule. |

Experimental Protocol for Solubility Determination

A common and reliable method for determining the solubility of a crystalline organic compound like this compound is the isothermal equilibrium method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).[4]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (HPLC grade)

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials.

-

Accurately dispense a known volume of the selected organic solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible in each vial.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the standard solutions and the diluted sample solution into the HPLC system.

-

Generate a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: A flowchart of the experimental procedure for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound. For precise quantitative data, the experimental protocol outlined should be followed. The expected solubility profile serves as a useful starting point for solvent selection in various research and development applications.

References

Methodological & Application

Application Note: Step-by-Step Synthesis of 2-Ethylbenzamide via the Acyl Chloride Route

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethylbenzamide is a valuable chemical intermediate in organic synthesis. This document outlines a reliable, two-step protocol for its synthesis. The methodology proceeds via an acyl chloride intermediate, which is a common and efficient method for amide formation. The first step involves the conversion of 2-ethylbenzoic acid to 2-ethylbenzoyl chloride using thionyl chloride (SOCl₂). The subsequent step is the amidation of the resulting acyl chloride with concentrated ammonia to yield the final product, this compound. This process is known for its high yields and straightforward execution.[1]

Overall Reaction Scheme

Step 1: Formation of the Acyl Chloride

2-Ethylbenzoic Acid + Thionyl Chloride → 2-Ethylbenzoyl Chloride + Sulfur Dioxide + Hydrogen Chloride

Step 2: Amidation

2-Ethylbenzoyl Chloride + Ammonia → this compound + Ammonium Chloride

Experimental Protocols

Part 1: Synthesis of 2-Ethylbenzoyl Chloride

This procedure details the conversion of a carboxylic acid to an acyl chloride, a versatile reactive intermediate.[2] The reaction with thionyl chloride is effective, with byproducts (SO₂ and HCl) being gaseous, which simplifies purification.[3][4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) |

|---|---|---|---|

| 2-Ethylbenzoic Acid | 150.17 | 10.0 g | 0.0666 |

| Thionyl Chloride (SOCl₂) | 118.97 | 11.9 g (7.3 mL) | 0.100 (1.5 eq) |

| Dichloromethane (DCM) | 84.93 | 50 mL | - |

Procedure:

-

Reaction Setup: All glassware must be oven-dried and assembled under a nitrogen or argon atmosphere to prevent moisture contamination. The reaction should be performed in a well-ventilated fume hood.

-

Dissolution: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethylbenzoic acid (10.0 g, 0.0666 mol) and dry dichloromethane (50 mL). Stir the mixture until the acid is fully dissolved.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (7.3 mL, 0.100 mol) to the solution dropwise using an addition funnel at room temperature. The reaction is exothermic, and gas evolution (SO₂ and HCl) will be observed.

-

Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 40°C) for 2 hours.

-

Monitoring: The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC to observe the disappearance of the starting carboxylic acid.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 2-ethylbenzoyl chloride is a liquid and can be used in the next step without further purification.

Part 2: Synthesis of this compound

This step involves a nucleophilic acyl substitution where the highly reactive acyl chloride is attacked by ammonia.[5][6][7] The reaction is typically fast and exothermic. Using a biphasic system with an excess of aqueous ammonia ensures the reaction goes to completion and neutralizes the HCl byproduct.[1][8]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |

|---|---|---|---|

| 2-Ethylbenzoyl Chloride | 168.61 | ~0.0666 mol (from Part 1) | Crude product |

| Dichloromethane (DCM) | 84.93 | 50 mL | Anhydrous |

| Conc. Ammonium Hydroxide | 35.05 (as NH₄OH) | 50 mL | ~28-30% NH₃ in water |

| Deionized Water | 18.02 | As needed | For washing |

| Brine (Saturated NaCl) | - | 20 mL | For washing |

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | For drying |

Procedure:

-

Reaction Setup: In a fume hood, prepare a 250 mL Erlenmeyer flask containing concentrated ammonium hydroxide (50 mL) and place it in an ice bath to cool to 0-5°C.

-

Amidation: Dissolve the crude 2-ethylbenzoyl chloride from Part 1 in 50 mL of dry dichloromethane. Add this solution dropwise to the cold, vigorously stirred ammonia solution over 30 minutes. A white precipitate (this compound) will form immediately.[7]

-

Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1 hour.

-

Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 25 mL) to recover any dissolved product.

-

Washing: Combine all organic layers and wash sequentially with deionized water (2 x 30 mL) and brine (1 x 20 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to obtain pure this compound as a white crystalline solid.

Data Summary

| Parameter | 2-Ethylbenzoic Acid | Thionyl Chloride | 2-Ethylbenzoyl Chloride | This compound |

| Formula | C₉H₁₀O₂ | SOCl₂ | C₉H₉ClO | C₉H₁₁NO |

| Molar Mass ( g/mol ) | 150.17 | 118.97 | 168.61 | 149.19 |

| Appearance | White solid | Colorless liquid | Colorless liquid | White crystalline solid |

| Boiling Point (°C) | 258-259 | 76 | 105-107 (at 15 mmHg) | - |

| Melting Point (°C) | 13-14 | -105 | - | 112-114 |

| Theoretical Yield | - | - | 11.23 g | 9.93 g |

| Expected Purity | >98% | >99% | - | >98% (after recrystallization) |

Visualizations

Synthesis Workflow

// Nodes Start [label="2-Ethylbenzoic Acid\nin DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent1 [label="Thionyl Chloride\n(SOCl₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="Step 1: Acyl Chloride\nFormation (Reflux, 2h)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Crude 2-Ethylbenzoyl\nChloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent2 [label="Conc. Ammonia\n(aq, 0-5°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step2 [label="Step 2: Amidation\n(1h, RT)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Crude this compound\nin DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification\n(Recrystallization)", shape=diamond, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Pure this compound", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#34A853"];

// Edges Start -> Step1; Reagent1 -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Reagent2 -> Step2; Step2 -> Product; Product -> Purification; Purification -> Final; }

Caption: Overall workflow for the two-step synthesis of this compound.

Purification and Isolation Workflow

// Nodes start [label="Reaction Mixture\n(DCM/Aqueous NH₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; sep_funnel [label="Phase Separation", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; aq_layer [label="Aqueous Layer\n(contains NH₄Cl)", fillcolor="#FFFFFF", fontcolor="#202124"]; org_layer [label="Organic Layer (DCM)\n(contains product)", fillcolor="#FFFFFF", fontcolor="#202124"]; extract [label="Extract Aqueous Layer\nwith DCM", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; combine [label="Combine Organic\nLayers", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; wash [label="Wash with H₂O\nand Brine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; dry [label="Dry over MgSO₄", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; evap [label="Evaporate Solvent", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; crude [label="Crude Solid", fillcolor="#F1F3F4", fontcolor="#202124"]; recrystal [label="Recrystallize", shape=diamond, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; final [label="Pure Crystalline\nthis compound", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#34A853"];

// Edges start -> sep_funnel; sep_funnel -> aq_layer [label="Discard"]; sep_funnel -> org_layer; aq_layer -> extract; extract -> combine; org_layer -> combine; combine -> wash -> dry -> evap -> crude -> recrystal -> final; }

Caption: Post-reaction work-up and purification sequence for this compound.

Safety Precautions

-

Thionyl Chloride: Highly corrosive and reacts violently with water to produce toxic gases (HCl and SO₂). Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[9]

-

Concentrated Ammonia: Corrosive and has a pungent, irritating odor.[10] Vapors can cause severe respiratory irritation.[11] Handle in a fume hood and wear appropriate PPE.

-

Dichloromethane (DCM): A volatile solvent. Avoid inhalation and skin contact.

-

General: The amidation reaction is exothermic. Proper cooling and slow, controlled addition of reagents are critical to manage the reaction rate.[1] The byproduct ammonium chloride can cause skin and eye irritation.[12]

References

- 1. Page loading... [guidechem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. doubtnut.com [doubtnut.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. shout.education [shout.education]

- 8. quora.com [quora.com]

- 9. Use Thionyl Chloride with Caution to Prevent Health Hazards-Chemwin [en.888chem.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

Application Notes and Protocols: Direct Condensation of 2-Ethylbenzoic Acid with Ammonia

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the direct condensation of 2-ethylbenzoic acid with ammonia to synthesize 2-ethylbenzamide, a valuable intermediate in pharmaceutical and chemical synthesis. The direct amidation of carboxylic acids is an atom-economical approach that avoids the use of activating agents, which generate stoichiometric waste. This protocol focuses on a thermal, catalyst-free method, offering a greener alternative to traditional amide synthesis. While catalytic options using Lewis acids or boric acid exist and can lower reaction temperatures, this note details a high-temperature condensation method.

Introduction

The synthesis of amides is a cornerstone of organic and medicinal chemistry. The direct formation of an amide bond from a carboxylic acid and an amine is the most straightforward and atom-economical route, with water as the only byproduct. This application note details the direct condensation of 2-ethylbenzoic acid with ammonia. This reaction can be performed thermally at high temperatures or be facilitated by catalysts to proceed under milder conditions. The choice of method often depends on the substrate's thermal stability and the desired reaction efficiency. High-temperature thermal condensation, while demanding, eliminates the need for catalysts and simplifies product purification.

Reaction Principle

The direct condensation of 2-ethylbenzoic acid with ammonia involves a nucleophilic attack of ammonia on the carbonyl carbon of the carboxylic acid. This is followed by the elimination of a water molecule to form the corresponding amide, this compound. The reaction is an equilibrium process, and to drive it towards the product, the removal of water is essential. This is typically achieved by heating the reaction mixture to a temperature above the boiling point of water.

Caption: Direct condensation of 2-ethylbenzoic acid with ammonia.

Experimental Protocol: Thermal Condensation

This protocol describes a direct thermal condensation method. It is crucial to perform this reaction in a well-ventilated fume hood due to the use of high temperatures and ammonia.

Materials:

-

2-Ethylbenzoic Acid (C₉H₁₀O₂)

-

Aqueous Ammonia (28-30% NH₃ solution)

-

High-pressure reaction vessel (e.g., a stainless-steel autoclave) equipped with a stirrer, thermocouple, and pressure gauge.

-

Toluene (optional, as a solvent to aid in azeotropic water removal)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-